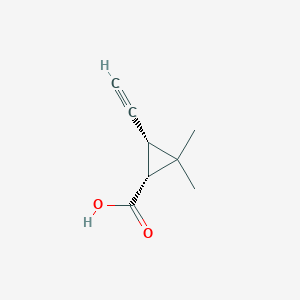
4H-3,1-Benzothiazin-2-amine
Overview
Description
4H-3,1-Benzothiazin-2-amine is a chemical compound with the CAS Number: 78959-46-3 . It has a molecular weight of 164.23 . The IUPAC name for this compound is 4H-3,1-benzothiazin-2-amine .
Synthesis Analysis
4H-3,1-Benzothiazin-4-ones are accessible by various preparative routes mostly starting from anthranilic acid derivatives . These facile synthetic entries allow for the introduction of diverse substituents at positions 2 and 5–8 . For instance, anthranilic acid or methyl anthranilate were converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .
Molecular Structure Analysis
The InChI code for 4H-3,1-Benzothiazin-2-amine is 1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) . This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
4H-3,1-Benzothiazin-4-ones bear a sulfur atom in the place of oxygen in benzoxazinones . A synthetic access to the sulfur-containing analogous 4H-3,1-benzothiazin-4-ones was devised . For this purpose, anthranilic acid or methyl anthranilate were converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .
Physical And Chemical Properties Analysis
4H-3,1-Benzothiazin-2-amine is a powder with a melting point of 132-135°C . It is stored at room temperature .
Scientific Research Applications
Enzyme Inhibition
4H-3,1-Benzothiazin-2-amine: derivatives have been identified as potent inhibitors of various enzymes. For instance, they show inhibitory activities against human leukocyte elastase, which is significant in treating inflammatory diseases . The ability to inhibit serine proteases makes these compounds valuable in the development of new therapeutic agents.
Antimicrobial Activity
The benzothiazinone core is known to possess antimicrobial properties. Research indicates that substituting the 2-amine can enhance this activity, making 4H-3,1-Benzothiazin-2-amine a potential candidate for developing new antimicrobial agents .
Cancer Research
In cancer research, 4H-3,1-Benzothiazin-2-amine compounds are explored for their cytotoxic effects on various cancer cell lines. Their interaction with DNA and ability to induce apoptosis make them promising leads in anticancer drug design .
Neurodegenerative Diseases
Due to their enzyme modulating properties, these compounds are also being studied for their potential use in treating neurodegenerative diseases. They may help in managing conditions like Alzheimer’s by inhibiting enzymes that contribute to the disease’s progression .
Anti-inflammatory Properties
The anti-inflammatory properties of 4H-3,1-Benzothiazin-2-amine are attributed to its enzyme inhibition capability. It can potentially be used to develop drugs that target chronic inflammatory diseases .
Material Science
Beyond biomedical applications, 4H-3,1-Benzothiazin-2-amine derivatives are investigated in material science for their unique chemical properties. They can be used in creating novel polymers with specific characteristics for industrial applications .
Safety and Hazards
The safety information for 4H-3,1-Benzothiazin-2-amine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4H-3,1-benzothiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKBJMGTDSEDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300878 | |
| Record name | 4H-3,1-Benzothiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-3,1-Benzothiazin-2-amine | |
CAS RN |
78959-46-3 | |
| Record name | NSC139660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-3,1-Benzothiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B1660497.png)

![5(4H)-Oxazolone, 4-[(2-methoxy-1-naphthalenyl)methylene]-2-phenyl-](/img/structure/B1660501.png)

![Spiro[4a,8,9,10-tetrahydropyrido[1,2-a][3,1]benzoxazine-6,2'-indene]-1',3',7-trione](/img/structure/B1660504.png)

